Chemical properties of 3-Cyanopyridine-4-sulfonyl chloride
Chemical properties of 3-Cyanopyridine-4-sulfonyl chloride
Chemical Series: Heterocyclic Sulfonyl Chlorides CAS Registry Number: 1060804-18-3 Document Type: Technical Guide & Reactivity Profile
Part 1: Executive Summary
3-Cyanopyridine-4-sulfonyl chloride is a high-value heterocyclic building block used extensively in the design of bioactive small molecules, particularly in oncology (e.g., survivin inhibitors) and antimicrobial research.
For the medicinal chemist, this molecule presents a dual-electrophile paradox . While intended for sulfonylation reactions (forming sulfonamides), the electron-deficient nature of the pyridine ring—exacerbated by the electron-withdrawing cyano group at the 3-position—activates the C4 carbon toward Nucleophilic Aromatic Substitution (
This guide provides the mechanistic insight required to navigate this reactivity landscape, ensuring the isolation of the desired sulfonamide rather than the ipso-substitution byproduct.
Part 2: Chemical Profile & Structural Analysis[1]
Structural Properties
The molecule features a pyridine ring substituted with a nitrile (-CN) at the 3-position and a chlorosulfonyl group (-SO₂Cl) at the 4-position.
| Property | Data | Note |
| IUPAC Name | 3-Cyanopyridine-4-sulfonyl chloride | |
| Molecular Formula | ||
| Molecular Weight | 202.62 g/mol | |
| Physical State | Off-white to yellow crystalline solid | Hygroscopic |
| Solubility | Soluble in DCM, THF, MeCN, EtOAc | Reacts with water/alcohols |
| Storage | -20°C, under Argon/Nitrogen | Moisture sensitive |
Electronic Landscape
The reactivity is governed by the synergistic electron-withdrawing effects of three moieties:
-
Pyridine Nitrogen: Inductively withdraws electron density, making the ring electron-poor.
-
3-Cyano Group: A strong
-acceptor (Hammett ) ortho to the sulfonyl group, significantly increasing the electrophilicity of the C4 carbon. -
Sulfonyl Group: Itself a strong electron-withdrawing group.
Consequence: The C4 position is "super-activated." When reacting with nucleophiles (especially primary amines), there is a competition between attacking the sulfur atom (desired sulfonylation) and the C4 carbon (undesired displacement of the
Part 3: Synthesis Pathways
Preparation typically proceeds via oxidative chlorination of the corresponding thiol or thione, which is often derived from 4-chloro-3-cyanopyridine.
Primary Route: Oxidative Chlorination
This method is preferred for scale-up due to the availability of the 4-chloro precursor.
-
Thiolation: 4-Chloro-3-cyanopyridine is treated with sodium hydrosulfide (NaSH) or thiourea to generate 4-mercapto-3-cyanopyridine.
-
Chlorination: The thiol is suspended in aqueous acid (HCl/AcOH) and treated with chlorine gas (
) or sulfuryl chloride ( ) at low temperatures (-5°C to 0°C).
Visualization of Synthesis Logic
Figure 1: Synthetic pathway emphasizing the oxidative chlorination route and the risk of hydrolysis.
Part 4: Reactivity & Experimental Protocols
The vs. Sulfonylation Competition
This is the most critical section for the application scientist.
-
Path A (Sulfonylation): Nucleophile attacks the Sulfur atom.
is the leaving group. Result: Sulfonamide .[1][2] -
Path B (
): Nucleophile attacks the C4 Carbon. The sulfinate group ( ) is the leaving group (often releasing ). Result: 4-Amino-3-cyanopyridine .
Control Strategy:
To favor Path A (Sulfonamide), you must maintain low temperatures (-10°C to 0°C) and avoid excess nucleophile.
Standard Protocol: Sulfonamide Formation
Use this protocol to couple 3-Cyanopyridine-4-sulfonyl chloride with a primary amine.
Reagents:
-
Substrate: 3-Cyanopyridine-4-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary Amine (1.0 - 1.1 equiv)
-
Base:
or DIPEA (2.0 - 2.5 equiv) or Pyridine (solvent) -
Solvent: Anhydrous DCM or THF
Step-by-Step:
-
Preparation: Dissolve the amine and base in anhydrous DCM under
atmosphere. Cool the solution to -10°C (ice/acetone bath). -
Addition: Dissolve the sulfonyl chloride in a minimum volume of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes. Crucial: Keep internal temperature below 0°C.
-
Reaction: Stir at 0°C for 1 hour. Monitor by TLC/LCMS.
-
Checkpoint: If starting material remains, allow to warm slowly to RT. Do not heat.
-
-
Workup: Quench with saturated
solution. Extract with DCM. Wash organic layer with brine, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Reactivity Decision Tree
Figure 2: Competitive reaction pathways. Path control is achieved via temperature regulation.
Part 5: Handling & Safety Data
Stability
-
Moisture Sensitivity: High. The electron-deficient ring makes the sulfonyl chloride bond highly labile. It will fume in moist air, releasing HCl.
-
Thermal Stability: Unstable at high temperatures. Store frozen (-20°C).
Safety Hazards (GHS Classification)
-
H314: Causes severe skin burns and eye damage.[3]
-
H290: May be corrosive to metals.
-
EUH029: Contact with water liberates toxic gas (HCl).
PPE Requirements:
-
Face shield and safety goggles.
-
Chemical-resistant gloves (Nitrile/Neoprene).
-
Work strictly within a fume hood.
Part 6: References
-
ChemicalBook. (2023). 3-Cyano-pyridine-4-sulfonyl chloride Properties and CAS Data. Retrieved from
-
National Institutes of Health (NIH). (2020). Discovery of Novel 3-Cyanopyridines as Survivin Modulators. Molecules, 25(21), 4892. Retrieved from
-
BenchChem. (2025). Reactivity of the Sulfonyl Chloride Functional Group: A Technical Guide. Retrieved from
-
Katritzky, A. R., et al. (2005).[4] Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997.[4] Retrieved from
-
Jubilant Ingrevia. (2024). Safety Data Sheet: Pyridine-3-sulfonyl chloride (Analogous Handling). Retrieved from
